molecular formula C27H26N2O6S2 B5906919 N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide

Cat. No.: B5906919
M. Wt: 538.6 g/mol
InChI Key: CLGJLXRBUDABBI-UHFFFAOYSA-N
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Description

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide (MDT-TS) is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. MDT-TS is a thiophene-based compound that is widely used in the field of organic electronics due to its excellent charge transport properties. In recent years, MDT-TS has also been studied for its potential applications in the field of biomedical research.

Mechanism of Action

The mechanism of action of N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory properties and has been studied for its potential applications in the treatment of various inflammatory diseases. In addition, this compound has been shown to possess antioxidant properties and has been studied for its potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It also possesses excellent charge transport properties, making it a suitable material for use in organic electronics. However, this compound has several limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in the field of biomedical research.

Future Directions

There are several future directions for the study of N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide. One potential direction is the development of new methods for synthesizing this compound that are more cost-effective and environmentally friendly. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Finally, the potential applications of this compound in the field of organic electronics should be further explored, with a focus on developing new materials with improved charge transport properties.

Synthesis Methods

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki coupling reaction, and Sonogashira coupling reaction. Among these methods, the Stille coupling reaction is the most commonly used method for synthesizing this compound. This method involves the reaction of 2,5-dibromothiophene with bis(4,5-dimethoxy-2-thienyl)methane in the presence of a palladium catalyst.

Scientific Research Applications

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide has been extensively studied for its potential applications in the field of organic electronics. It has been used as a hole-transport material in organic solar cells, organic light-emitting diodes, and organic field-effect transistors. This compound has also been studied for its potential applications in the field of biomedical research. It has been shown to possess anti-inflammatory properties and has been studied for its potential applications in the treatment of various inflammatory diseases.

Properties

IUPAC Name

N-[2-[[4,5-dimethoxy-2-(thiophene-2-carbonylamino)phenyl]methyl]-4,5-dimethoxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S2/c1-32-20-12-16(18(14-22(20)34-3)28-26(30)24-7-5-9-36-24)11-17-13-21(33-2)23(35-4)15-19(17)29-27(31)25-8-6-10-37-25/h5-10,12-15H,11H2,1-4H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGJLXRBUDABBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2NC(=O)C3=CC=CS3)OC)OC)NC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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